1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea
Description
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[(3-aminocyclopentyl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-7(2)13-10(14)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
CDRSCBCNYDDEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminocyclopentylmethanamine Intermediate
This intermediate can be synthesized by:
- Starting from cyclopentanone, performing reductive amination with ammonia or an amine source to introduce the amino group at the 3-position.
- Subsequent functionalization to introduce the methylene linker bearing a primary amine group, typically via halomethylation followed by nucleophilic substitution with ammonia or azide reduction.
Formation of the Urea Moiety
The key step involves coupling the 3-aminocyclopentylmethanamine with isopropyl isocyanate:
- The amine is reacted with isopropyl isocyanate in anhydrous conditions, often in solvents like dry dimethylformamide (DMF) or dichloromethane (DCM).
- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) for several hours to ensure complete conversion.
- The progress is monitored by thin-layer chromatography (TLC) or HPLC.
Purification and Isolation
- The crude product is purified by recrystallization from suitable solvents such as ethyl acetate or ethanol.
- Alternatively, chromatographic techniques (e.g., silica gel column chromatography) may be employed to achieve high purity.
- Drying under reduced pressure at mild temperatures (around 45 °C) yields the final white solid product.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | Cyclopentanone, NH3, reducing agent (e.g., NaBH3CN) | Methanol or ethanol | 25–40 | 12–24 h | 70–85 | Formation of 3-aminocyclopentane |
| Halomethylation | Formaldehyde, HCl or halogen source | Aqueous or organic | 0–25 | 2–4 h | 65–80 | Introduction of CH2-NH2 group |
| Urea formation | 3-Aminocyclopentylmethanamine + isopropyl isocyanate | DMF or DCM | 25–60 | 4–12 h | 75–90 | Formation of target urea |
| Purification | Recrystallization or chromatography | Ethyl acetate/ethanol | Ambient | — | — | Final product isolation |
Alternative Synthetic Routes and Research Findings
- Some literature reports the use of carbonyldiimidazole (CDI) to activate the amine for urea formation, providing mild reaction conditions and high selectivity.
- Other methods utilize diphenylphosphoryl azide (DPPA) for isocyanate intermediate generation, avoiding toxic reagents like phosgene or thionyl chloride.
- Recent studies emphasize the importance of solvent choice and temperature control to minimize side reactions and optimize yield.
Analytical Characterization
- The structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy, showing characteristic urea NH proton signals typically between 5.5 and 8.5 ppm.
- Mass spectrometry confirms the molecular ion peak consistent with C9H19N3O.
- Purity is assessed by high-performance liquid chromatography (HPLC) with typical purities exceeding 95%.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Urea Derivatives
Structural Analogues and Substituent Effects
1-(3-Isopropylphenyl)-3,3-dimethylurea ()
- Structure : Features a 3-isopropylphenyl group and dimethylurea.
- The dimethylurea moiety increases steric hindrance compared to the target compound’s isopropyl group.
- Properties : Molecular formula C₁₂H₁₈N₂O (MW 206.29). The aromatic ring enhances π-π stacking but reduces solubility in polar solvents .
1-(3-Ethynylphenyl)-3-(propan-2-yl)urea ()
- Structure: Contains an ethynylphenyl group instead of aminocyclopentylmethyl.
- Key Differences : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. However, the absence of a basic amine limits interactions with acidic residues in biological targets.
- Properties : Molecular formula C₁₂H₁₄N₂O (MW 202.25), with lower polarity than the target compound .
1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea ()
- Structure : Replaces the cyclopentylamine with a hydroxypyrrolidinylmethyl group.
- Key Differences: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity. The pyrrolidine ring’s smaller size (5-membered vs. cyclopentyl’s 5-membered but non-N-heterocyclic) may alter conformational flexibility.
- Properties : Molecular formula C₉H₁₉N₃O₂ (MW 201.27), suggesting comparable size but higher polarity than the target compound .
1-(1,1-Dioxo-1H-thiolan-3-yl)-1-methyl-3-(propan-2-yl)urea ()
- Structure : Incorporates a sulfone-containing thiolane ring.
- Key Differences : The sulfone group increases electronegativity and metabolic stability compared to the target’s amine. The thiolane ring’s planarity may affect binding to flat enzyme pockets.
- Properties : Sulfone groups typically improve oxidative stability but reduce membrane permeability .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Polarity |
|---|---|---|---|---|
| Target Compound | C₁₀H₂₀N₄O* | ~212.29* | Cyclopentylamine, isopropyl | Moderate |
| 1-(3-Isopropylphenyl)-3,3-dimethylurea | C₁₂H₁₈N₂O | 206.29 | Aromatic, dimethylurea | Low |
| 1-(3-Ethynylphenyl)-3-isopropylurea | C₁₂H₁₄N₂O | 202.25 | Ethynyl, isopropyl | Low |
| 1-[(3-Hydroxypyrrolidinyl)methyl]-3-isopropylurea | C₉H₁₉N₃O₂ | 201.27 | Hydroxypyrrolidine, isopropyl | High |
*Estimated based on structural analogs.
Biological Activity
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₃O
- Molecular Weight : Approximately 185.27 g/mol
- IUPAC Name : 1-[(3-Aminocyclopentyl)methyl]-3-propan-2-ylurea
The compound features a cyclopentane ring and an isopropyl group attached to a urea moiety, which contributes to its unique biological properties.
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea exhibits its biological activity primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer proliferation and thrombotic disorders. The mechanism likely involves:
- Binding to Receptors : The compound may bind to specific protein targets, modulating their activity.
- Induction of Apoptosis : In vitro studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression.
Anticancer Properties
Research has demonstrated the potential of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea as an anticancer agent. In vitro studies have shown effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.80 | Induction of apoptosis |
| Hs 578T | 1.06 | Cell cycle arrest |
| BT-20 | 2.13 | Inhibition of proliferation |
These findings highlight the compound's potential as a selective anticancer agent, particularly in targeting MYC-dependent cancers.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to disease processes:
- Cyclin-dependent Kinase (CDK) Inhibition : Initial studies suggest that it may serve as a CDK inhibitor, which is crucial for regulating cell cycle progression.
- Thrombin Inhibition : There are indications that it may interact with thrombin, suggesting potential applications in anticoagulation therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Aminobutyl)-3-isobutylurea | Butyl chain instead of cyclopentane | Different chain length affects activity |
| 1-(2-Aminocyclohexyl)-3-methylurea | Cyclohexane ring instead of cyclopentane | Potentially different binding affinities |
| 1-(3-Aminomethyl)-3-isobutylurea | Aminomethyl group replaces cyclopentane | Variation in steric hindrance |
This comparison illustrates how structural variations influence pharmacological profiles and biological activities.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- In Vitro Studies on Cancer Cell Lines : A study conducted on multiple cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
- Mechanistic Studies : Research utilizing surface plasmon resonance (SPR) demonstrated the binding affinity of the compound to CDK9, indicating its potential as a selective inhibitor for this target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
